N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
CAS No.: 282104-93-2
Cat. No.: VC21326290
Molecular Formula: C17H16ClNO3
Molecular Weight: 317.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 282104-93-2 |
|---|---|
| Molecular Formula | C17H16ClNO3 |
| Molecular Weight | 317.8 g/mol |
| IUPAC Name | N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C17H16ClNO3/c1-11-9-14(18)5-8-16(11)22-10-17(21)19-15-6-3-13(4-7-15)12(2)20/h3-9H,10H2,1-2H3,(H,19,21) |
| Standard InChI Key | XRNXRYYPIWPBSA-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Introduction
Structural and Chemical Properties
N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide belongs to the class of acetamides, which are derivatives of acetic acid where the hydrogen atom is replaced by an amine group. The compound possesses a distinct chemical structure with multiple functional groups that contribute to its physical and chemical properties.
Molecular Identification
The compound can be identified through various chemical parameters and identifiers as outlined in the table below:
| Parameter | Value |
|---|---|
| CAS Number | 282104-93-2 |
| Molecular Formula | C₁₇H₁₆ClNO₃ |
| Molecular Weight | 317.8 g/mol |
| InChIKey | XRNXRYYPIWPBSA-UHFFFAOYSA-N |
| PubChem CID | 720623 |
These identification parameters are essential for laboratory reference and research documentation .
Structural Features
The molecular structure of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide consists of several key components:
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An acetylphenyl group with the acetyl moiety at the para position
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An acetamide linkage connecting the main structural elements
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A 4-chloro-2-methylphenoxy group attached to the acetamide portion
The SMILES notation for this compound is CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)C(=O)C, which represents its molecular architecture in a linear format .
Physical Properties and Analytical Characteristics
The physical properties of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide provide important information for identification, purification, and application purposes.
Spectroscopic Data
Mass spectrometry analysis of this compound yields several characteristic ionic species with their respective mass-to-charge ratios (m/z) and collision cross section (CCS) values as shown in the following table:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 318.08916 | 171.7 |
| [M+Na]⁺ | 340.07110 | 185.7 |
| [M+NH₄]⁺ | 335.11570 | 179.1 |
| [M+K]⁺ | 356.04504 | 178.4 |
| [M-H]⁻ | 316.07460 | 175.8 |
| [M+Na-2H]⁻ | 338.05655 | 179.5 |
| [M]⁺ | 317.08133 | 175.1 |
| [M]⁻ | 317.08243 | 175.1 |
These predicted collision cross section values are particularly useful for identification and confirmation of the compound using ion mobility mass spectrometry techniques .
General Characteristics
The compound typically appears as a solid at room temperature, consistent with many acetamide derivatives of similar molecular weight. While specific information about its solubility profile is limited in the available literature, acetamide derivatives generally demonstrate moderate solubility in organic solvents such as acetone, dichloromethane, and dimethyl sulfoxide, with limited solubility in water.
Synthesis and Preparation Methods
The synthesis of N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide involves specific reaction pathways using appropriate precursors and reaction conditions.
General Synthetic Route
The typical synthetic pathway for this compound involves a reaction between 4-acetylphenylamine and 2-(4-chloro-2-methylphenoxy)acetic acid or its derivatives. The reaction proceeds through the formation of an amide bond between the amine group of 4-acetylphenylamine and the carboxylic acid group of the phenoxyacetic acid derivative.
Reaction Conditions
The synthesis generally requires the following conditions:
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Appropriate solvents such as acetone or dichloromethane
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Catalysts or bases to facilitate the amide bond formation
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Controlled temperature and reaction time to optimize yield
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Purification steps such as recrystallization or column chromatography
These reaction conditions are critical for obtaining the compound with high purity and yield.
Structural Analogues and Comparison
Several compounds share structural similarities with N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, providing context for understanding its properties and potential applications.
Related Compounds
Two notable structural analogues include:
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N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide (CID 538440): Differs by having a methyl group instead of a chloro-methyl substitution on the phenoxy ring
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N-(4-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide (CID 1132496): Contains an additional chlorine atom at position 2 of the phenoxy ring
Comparative Analysis
The table below provides a comparative analysis of these related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | C₁₇H₁₆ClNO₃ | 317.8 | Reference compound |
| N-(4-Acetylphenyl)-2-(4-methylphenoxy)acetamide | C₁₇H₁₇NO₃ | 283.32 | Lacks chlorine atom |
| N-(4-acetylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide | C₁₇H₁₅Cl₂NO₃ | 352.2 | Contains additional chlorine atom |
This comparative analysis highlights how subtle structural modifications can affect the molecular properties of these acetamide derivatives, potentially influencing their biological activities and applications .
Future Research Directions
The limited literature available on N-(4-acetylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide indicates several promising avenues for future research.
Biological Activity Screening
Given the biological activities observed in structurally similar compounds, comprehensive screening for potential pharmacological effects is warranted. This could include evaluations for:
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Anti-inflammatory properties
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Enzyme inhibition capabilities
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Anti-cancer activities
Structure Optimization
The compound's structure presents multiple opportunities for chemical modification and optimization. Strategic alterations to the core structure could lead to derivatives with enhanced biological activities or improved physicochemical properties for specific applications.
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